molecular formula C6H3BrN4O B12344644 6-bromo-4aH-pteridin-4-one

6-bromo-4aH-pteridin-4-one

Cat. No.: B12344644
M. Wt: 227.02 g/mol
InChI Key: ZRKXFYIDSDOBLE-UHFFFAOYSA-N
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Description

6-Bromo-4aH-pteridin-4-one is a brominated derivative of the pteridine heterocyclic system. This article compares this compound with related compounds using available data from diverse sources.

Properties

Molecular Formula

C6H3BrN4O

Molecular Weight

227.02 g/mol

IUPAC Name

6-bromo-4aH-pteridin-4-one

InChI

InChI=1S/C6H3BrN4O/c7-3-1-8-5-4(11-3)6(12)10-2-9-5/h1-2,4H

InChI Key

ZRKXFYIDSDOBLE-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=NC=NC(=O)C2N=C1Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4aH-pteridin-4-one typically involves the cyclization of functionalized pyrimidinones. One efficient method is the highly regioselective 6-exo-dig iodo/bromo cyclization of functionalized N-propagyl-amino-pyrimidinones under ambient conditions. This method is operationally simple and yields functionalized pteridines in excellent quantities .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of transition metal catalysts and environmentally benign reagents is often preferred to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4aH-pteridin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines, which can exhibit enhanced biological activity or improved pharmacokinetic properties .

Scientific Research Applications

6-Bromo-4aH-pteridin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-4aH-pteridin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Structural Analog 1: 6-Bromo-1H-thieno[3,2-d]pyrimidin-4-one

  • CAS No.: 215927-36-9
  • Structure : A thiophene ring fused to a pyrimidin-4-one core, with bromine at position 4.
  • Key Properties :
    • Safety data highlights the need for precautions during handling (e.g., first-aid measures for inhalation) .
    • Commercial availability suggests utility as a synthetic intermediate in pharmaceuticals or agrochemicals.
  • Bromination at the 6-position aligns with strategies to modulate reactivity in heterocyclic coupling reactions.

Structural Analog 2: 6-Bromo-2-chloro-4-iodopyridin-3-amine

  • Catalog Data : Available in 1 g ($400), 5 g ($1600), and 25 g ($4800) quantities .
  • Structure : Trihalogenated pyridine with Br, Cl, and I substitutions.
  • Key Properties :
    • High cost and commercial availability indicate demand in cross-coupling reactions or as a building block in drug discovery.
  • Comparison: Multi-halogenation may increase steric hindrance compared to mono-brominated pteridinones, affecting reaction kinetics. The amino group at position 3 introduces hydrogen-bonding capability, absent in 6-bromo-4aH-pteridin-4-one.

Structural Analog 3: 6-Amino-5-bromo-1H-pyrimidin-4-one

  • CAS No.: 6312-71-6
  • Structure: Pyrimidin-4-one with bromine (position 5) and amino (position 6) groups.
  • Key Properties: Amino and bromo substitutions create a polar scaffold, likely enhancing solubility in protic solvents.
  • Comparison: The amino group at position 6 contrasts with bromine at position 6 in the target compound, suggesting divergent electronic and steric profiles.

Structural Analog 4: 6-Bromopyrido[2,3-d]pyrimidin-4(1H)-one

  • CAS No.: 155690-79-2
  • Structure: Pyrido-pyrimidinone with bromine at position 5.
  • Key Properties: Structural similarity score of 0.87 to pteridinones suggests overlapping reactivity in substitution or coupling reactions .

Research Implications

  • Synthetic Strategies: Bromination at position 6 in heterocycles is common in cross-coupling reactions (e.g., Suzuki-Miyaura), as seen in analogs like 6-bromo-thieno-pyrimidinones .
  • Electronic Effects : Thiophene and pyridine fusion systems exhibit distinct electronic profiles compared to pteridines, impacting applications in optoelectronics or catalysis.
  • Safety Considerations: Brominated heterocycles often require stringent handling protocols, as noted in safety data sheets .

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